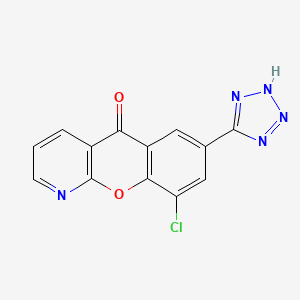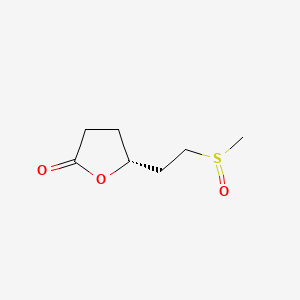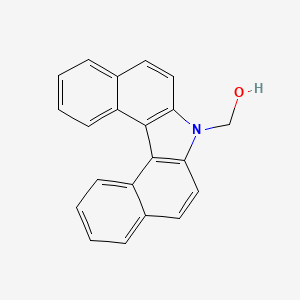
3-isopropyl-6,10-dimethylcyclodec-6-ene-1,4-dione
Overview
Description
3-isopropyl-6,10-dimethylcyclodec-6-ene-1,4-dione is an organic compound with the molecular formula C15H22O2. It is a germacrane sesquiterpenoid, which is a type of naturally occurring terpenoid. This compound is known for its presence in various traditional Chinese medicinal materials and has been studied for its potential biological activities .
Preparation Methods
The preparation of 3-isopropyl-6,10-dimethylcyclodec-6-ene-1,4-dione typically involves multi-step synthetic routes. One common method starts with cyclohexanone as the raw material. The synthesis involves several steps, including hydroxylation and aldol condensation reactions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
3-isopropyl-6,10-dimethylcyclodec-6-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-isopropyl-6,10-dimethylcyclodec-6-ene-1,4-dione has several scientific research applications:
Chemistry: It is used as a chemical reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound has been investigated for its potential biological activities, including anti-cancer properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-isopropyl-6,10-dimethylcyclodec-6-ene-1,4-dione involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . The compound interacts with specific enzymes and proteins involved in cell signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
3-isopropyl-6,10-dimethylcyclodec-6-ene-1,4-dione can be compared with other similar compounds such as:
Curdione: Another germacrane sesquiterpenoid with similar biological activities.
Neocurdione: A related compound with slight structural differences but similar therapeutic properties. The uniqueness of 6,10-Dimethyl
Properties
IUPAC Name |
6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPFMRXIVDLQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-3-acetyl-5-[(2S)-butan-2-yl]pyrrolidine-2,4-dione](/img/structure/B1214953.png)


![7-[4,6-Dihydroxy-2-(3-hydroxyocta-1,5-dienyl)oxan-3-yl]hept-5-enoic acid](/img/structure/B1214959.png)

![6-Hydroxy-4,7-dimethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one](/img/new.no-structure.jpg)

![5H-Furo[3,2-g][1]benzopyran-5-one](/img/structure/B1214965.png)



![(2E)-3-(4-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-3-METHOXYPHENYL)PROP-2-EN-1-OL](/img/structure/B1214971.png)


